4-Bromo-2-ethynyl-1-methoxybenzene
Overview
Description
“4-Bromo-2-ethynyl-1-methoxybenzene” is an organic compound with the formula C9H7BrO . It is also known by its IUPAC name “2-bromo-4-ethynyl-1-methoxybenzene” and has a molecular weight of 211.06 .
Synthesis Analysis
The synthesis of benzene derivatives like “this compound” often involves electrophilic aromatic substitution . The general mechanism includes the formation of a strongly electrophilic bromine cation, followed by the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H7BrO/c1-3-7-4-5-9 (11-2)8 (10)6-7/h1,4-6H,2H3 .
Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 89-91°C .
Scientific Research Applications
Synthesis of Tetrahydrofuran Derivatives
4-Bromo-2-ethynyl-1-methoxybenzene is used in the synthesis of tetrahydrofuran derivatives. A study demonstrated the controlled-potential reduction of related bromoethers catalyzed by a nickel(I) complex, leading to high yields of various methylene-tetrahydrofuran compounds (Esteves, Ferreira, & Medeiros, 2007).
Liquid Crystal Synthesis
This compound is relevant in the synthesis of liquid crystals. Research involving the reaction of pseudo-glucal with bromoethers, including 1-bromo-4-methoxybenzene, resulted in β-C-aryl glycosides. These serve as precursors in the production of chiral liquid crystals (Bertini et al., 2003).
Halohydrin Formation
In the presence of elemental iodine and bromine, this compound acts as a catalyst in the ring opening of epoxides to form vicinal iodo and bromo alcohols. This reaction is regioselective and occurs under neutral and mild conditions (Niknam & Nasehi, 2002).
Molecular Switching Studies
This compound is used in studies of molecular rotors. For instance, research on surface-bound molecular rotors explored the dynamics of molecular motion, providing insights into the factors determining molecular rotor dynamics (Balema et al., 2019).
Supramolecular Interactions
In crystallography, anisole derivatives including this compound are analyzed for their molecular structures and packing behavior. Studies have shown that bromine atoms mediate different supramolecular interactions in the crystal structures of anisole derivatives (Nestler, Schwarzer, & Gruber, 2018).
Mechanism of Action
Target of Action
It’s known that benzylic compounds typically interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 4-Bromo-2-ethynyl-1-methoxybenzene involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzylic compounds can influence a variety of biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
It’s known that benzylic compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-ethynyl-1-methoxybenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as bromine cation intermediates . The nature of these interactions involves the formation of sigma bonds with the benzene ring, generating positively charged intermediates that undergo further reactions to yield substituted benzene derivatives .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or altering enzyme conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to altered biochemical activity and cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on cellular processes. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
4-bromo-2-ethynyl-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJYCOBHKTAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700693 | |
Record name | 4-Bromo-2-ethynyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057669-94-9 | |
Record name | 4-Bromo-2-ethynyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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